molecular formula C10H9ClN2O4 B8135193 Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate CAS No. 1956380-00-9

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate

Cat. No.: B8135193
CAS No.: 1956380-00-9
M. Wt: 256.64 g/mol
InChI Key: HBHNJVAYZMBNOH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate is an organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a hydrazinyl-oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by the addition of methyl oxalate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-(2-chlorobenzoyl)hydrazine.

    Step 2: Reaction of 2-(2-chlorobenzoyl)hydrazine with methyl oxalate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorobenzoyl)hydrazinecarboxylate: Shares a similar core structure but differs in the functional groups attached.

    2-Chlorobenzoyl hydrazine: A simpler analog with fewer functional groups.

    Methyl 2-chlorobenzoate: Lacks the hydrazinyl and oxoacetate moieties, making it less versatile in reactions.

Uniqueness

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural complexity provides opportunities for the development of novel compounds with tailored properties for specific applications.

Properties

IUPAC Name

methyl 2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c1-17-10(16)9(15)13-12-8(14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHNJVAYZMBNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165398
Record name Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956380-00-9
Record name Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956380-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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